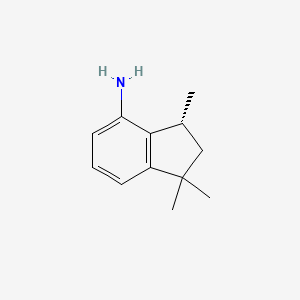
(R)-1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-amine
Übersicht
Beschreibung
®-1,1,3-trimethyl-4-aminoindane is an organic compound belonging to the indane family It features a unique structure with a chiral center, making it an enantiomerically pure compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-1,1,3-trimethyl-4-aminoindane typically involves the following steps:
Starting Material: The synthesis begins with commercially available 1,1,3-trimethylindane.
Amination: The key step involves the introduction of an amino group at the 4-position. This can be achieved through a variety of methods, including reductive amination or nucleophilic substitution.
Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as chromatography or crystallization are employed.
Industrial Production Methods: In an industrial setting, the production of ®-1,1,3-trimethyl-4-aminoindane may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Types of Reactions:
Oxidation: ®-1,1,3-trimethyl-4-aminoindane can undergo oxidation reactions to form corresponding imines or oximes.
Reduction: Reduction of the compound can lead to the formation of various amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
®-1,1,3-trimethyl-4-aminoindane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-1,1,3-trimethyl-4-aminoindane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in neurotransmitter levels or enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
1,1,3-trimethylindane: Lacks the amino group, making it less versatile in chemical reactions.
4-aminoindane: Lacks the methyl groups, affecting its steric and electronic properties.
1,1,3-trimethyl-4-hydroxyindane: Contains a hydroxyl group instead of an amino group, leading to different reactivity.
Uniqueness: ®-1,1,3-trimethyl-4-aminoindane stands out due to its chiral nature and the presence of both methyl and amino groups. This combination imparts unique chemical and biological properties, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
125349-37-3 |
|---|---|
Molekularformel |
C12H17N |
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
(3R)-1,1,3-trimethyl-2,3-dihydroinden-4-amine |
InChI |
InChI=1S/C12H17N/c1-8-7-12(2,3)9-5-4-6-10(13)11(8)9/h4-6,8H,7,13H2,1-3H3/t8-/m1/s1 |
InChI-Schlüssel |
KYWYAWFSWFSPAY-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@@H]1CC(C2=C1C(=CC=C2)N)(C)C |
Kanonische SMILES |
CC1CC(C2=C1C(=CC=C2)N)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














